Cas no 2362-18-7 (Benzene,1,1'-oxybis[4-(chloromethyl)-)
2362-18-7 structure
Product Name:Benzene,1,1'-oxybis[4-(chloromethyl)-
CAS No:2362-18-7
MF:C14H12Cl2O
MW:267.150482177734
CID:255871
PubChem ID:119907
Update Time:2025-04-19
Benzene,1,1'-oxybis[4-(chloromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1-(chloromethyl)-4-[4-(chloromethyl)phenoxy]benzene
- 1,1'-oxybis[4-(chloromethyl)-benzene]
- 4,4'-oxybis(chloromethylbenzene)
- 4,4-oxydibenzyl chloride
- AC1L3PQ2
- Bis((chloromethyl)pheny
- Bis((chloromethyl)phenyl) ether
- Bis-(4-chlormethyl-phenyl)-aether
- bis-(4-chloromethyl-phenyl)-ether
- Bis[(4-chloromethyl)phenyl]ether
- Bis[p-(chloromethyl)phenyl] ether
- bis< 4-(chloromethyl)phenyl> ether
- NCIOpen2_003975
- Oxybis((chloromethyl)benzene)
- p-Chloromethyl diphenyl oxide
- SureCN1338731
- Ether, bis(.alpha.-chloro-p-tolyl)
- 4,4'-Di(chloromethyl)diphenyl ether
- 2362-18-7
- NSC-74078
- 1,1'-Oxybis[4-(chloromethyl)benzene]
- NSC74078
- AKOS024333193
- DTXSID00946439
- 4,4'-Bis(chloromethyl)diphenyl ether
- Benzene,1'-oxybis[4-(chloromethyl)-
- SCHEMBL1338731
- Bis-(alpha-chlorotolyl)ether
- 4,4'-Bis(chloromethyl)diphenyl oxide
- AMY11296
- 28259-88-3
- Bis(chloromethyl)diphenyl ether
- Bis[4-(chloromethyl)phenyl] ether
- Benzene,1,1'-oxybis[4-(chloromethyl)-
-
- Inchi: 1S/C14H12Cl2O/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8H,9-10H2
- InChI Key: ONXYNIGRSCRZNU-UHFFFAOYSA-N
- SMILES: ClCC1C=CC(=CC=1)OC1C=CC(CCl)=CC=1
Computed Properties
- Exact Mass: 266.02666
- Monoisotopic Mass: 266.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 1.24g/cm3
- Boiling Point: 376.8ºC at 760 mmHg
- Flash Point: 135.7ºC
- Refractive Index: 1.585
- PSA: 9.23
- LogP: 4.95650
Benzene,1,1'-oxybis[4-(chloromethyl)- Related Literature
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
2362-18-7 (Benzene,1,1'-oxybis[4-(chloromethyl)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
烟台朗裕新材料科技有限公司
Gold Member
CN Supplier
Reagent